5-Methyl-1H-indazol-3-amine
Description
Overview of Indazole Heterocycles in Contemporary Organic Synthesis
Indazole derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention from the scientific community. nih.gov Their unique structural and electronic properties make them versatile scaffolds in organic synthesis. The indazole core is a privileged structure in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. nih.gov Researchers have successfully synthesized a variety of substituted indazoles to explore their therapeutic potential against numerous diseases, including cancer and inflammatory conditions. nih.govontosight.ai
The synthesis of the indazole ring system can be achieved through several strategic approaches. A common method involves the reaction of 2-fluorobenzonitriles with hydrazine (B178648), which provides a direct route to 3-aminoindazole derivatives. nih.govthieme-connect.de Other methods include intramolecular cyclizations and palladium-catalyzed reactions, which allow for the introduction of diverse substituents onto the indazole core. thieme-connect.desmolecule.com The versatility of these synthetic methods has enabled the creation of large libraries of indazole-based compounds for high-throughput screening and drug discovery programs.
The applications of indazoles extend beyond medicinal chemistry. They are also utilized in materials science for the development of novel organic semiconductors and in the formulation of diagnostic agents. chemimpex.com The ability to tune the electronic properties of the indazole ring through substitution makes these compounds attractive for a variety of technological applications.
Position of 5-Methyl-1H-indazol-3-amine within Indazole Chemical Space
This compound is a specific derivative of the indazole family, characterized by a methyl group at the 5-position and an amine group at the 3-position of the indazole ring. This particular arrangement of functional groups imparts distinct chemical properties and reactivity to the molecule. The amine group at the 3-position is a key functional handle that allows for further chemical modifications, making it a valuable intermediate in multi-step organic synthesis. cymitquimica.com
The presence of the methyl group at the 5-position can influence the molecule's electronic properties and its interactions with biological targets. This substitution can affect the compound's solubility, lipophilicity, and metabolic stability, which are crucial parameters in drug design. The specific substitution pattern of this compound distinguishes it from other indazole derivatives and defines its unique role in chemical space.
Academic and Research Context for this compound Investigations
The primary focus of research involving this compound is in the field of medicinal chemistry. It serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. smolecule.com For instance, the 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment in kinase inhibitors, a class of drugs widely used in cancer therapy. nih.gov
Numerous studies have explored the use of this compound and its analogs in the development of anticancer agents. nih.gov These compounds have been investigated for their ability to inhibit various protein kinases and other cellular targets involved in tumor growth and proliferation. The structural modifications of the 1H-indazole-3-amine framework are a key strategy in the design of novel and potent therapeutic agents. nih.gov Beyond oncology, indazole derivatives are also being explored for their potential in treating inflammatory diseases and neurological disorders. ontosight.ai The versatility of the indazole scaffold, and specifically the utility of intermediates like this compound, ensures its continued importance in the quest for new and effective medicines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKWIOCVCZXOAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624708 | |
| Record name | 5-Methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88805-94-1 | |
| Record name | 5-Methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Methyl 1h Indazol 3 Amine and Analogous Systems
Established Synthetic Routes to the Indazole Core of 5-Methyl-1H-indazol-3-amine
The construction of the bicyclic indazole ring system is the foundational step in the synthesis of this compound. Various established methods rely on the cyclization of appropriately substituted aromatic precursors.
A predominant strategy for constructing the 3-aminoindazole core involves the cyclization of ortho-substituted benzonitrile (B105546) derivatives. Specifically, 2-halobenzonitriles, such as 2-fluorobenzonitriles, serve as excellent starting materials. nih.gov The synthesis often begins with a commercially available, appropriately substituted aromatic compound that undergoes transformation to introduce the necessary functional groups for cyclization. For instance, the synthesis of 5-bromo-1H-indazol-3-amine starts from 5-bromo-2-fluorobenzonitrile (B68940). nih.gov
Another powerful method for forming the indazole ring is through intramolecular C-H bond amination. Silver(I)-mediated oxidative C-H amination has been shown to be an efficient method for constructing a variety of 3-substituted 1H-indazoles. nih.gov Furthermore, intramolecular Ullmann-type reactions provide a scalable approach. This process involves the condensation of a substituted aromatic aldehyde with a hydrazine (B178648) derivative to form a hydrazone, which is then subjected to a copper-mediated intramolecular cyclization to yield the 1H-indazole core. thieme-connect.com This method is particularly valuable for process safety and chemoselectivity, especially when multiple substituents are required on the aromatic nucleus. thieme-connect.com
| Starting Material Example | Reaction Type | Key Reagents | Product Core |
| 5-Bromo-2-fluorobenzonitrile | Nucleophilic Aromatic Substitution/Cyclization | Hydrazine Hydrate (B1144303) | 5-Bromo-1H-indazol-3-amine nih.gov |
| Substituted 2-haloarylhydrazone | Intramolecular Ullmann Reaction | Copper Catalyst, Base | 1H-Indazole thieme-connect.com |
| 2-Aminomethyl-phenylamine | N-N Bond-Forming Oxidative Cyclization | (NH₄)₂MoO₄, H₂O₂ | Indazole organic-chemistry.org |
Hydrazine and its derivatives are pivotal reagents in the synthesis of 3-aminoindazoles. The most common approach is the direct reaction of a 2-halobenzonitrile with hydrazine hydrate. mdpi.com This reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the ortho-halogen by hydrazine, followed by an intramolecular cyclization through the addition of the second nitrogen of the hydrazine to the nitrile group. This one-pot reaction is highly efficient; for example, refluxing 5-bromo-2-fluorobenzonitrile with 80% hydrazine hydrate affords 5-bromo-1H-indazol-3-amine in high yield within a short reaction time. nih.gov
The choice of hydrazine derivative can also direct the regioselectivity of the final product. The use of N-alkyl or N-arylhydrazines can lead to the regioselective synthesis of N-1 substituted 1H-indazoles. beilstein-journals.org For instance, reacting an ortho-haloaryl aldehyde or ketone with methylhydrazine forms a hydrazone that can be cyclized to give the corresponding 1-methyl-1H-indazole. thieme-connect.com This highlights the versatility of hydrazine-based reagents in constructing specifically substituted indazole systems.
| Precursor | Hydrazine Reagent | Key Conditions | Product Type |
| 2-Halobenzonitrile | Hydrazine Hydrate | Reflux | 1H-Indazol-3-amine mdpi.comnih.gov |
| ortho-Haloaryl Aldehyde | Methylhydrazine | Condensation, then Cyclization | 1-Methyl-1H-indazole thieme-connect.com |
Strategic Functionalization and Substitution Patterns in this compound Synthesis
The synthesis of the specific target molecule, this compound, requires precise control over the placement of the methyl and amine functional groups.
The most straightforward strategy for synthesizing this compound involves starting with an aromatic precursor that already contains the methyl group at the desired position. A suitable starting material would be a 2-halo-5-methylbenzonitrile. Following the established routes, the 3-amine group is introduced concurrently with the formation of the indazole ring via reaction with hydrazine. mdpi.comnih.gov
Alternatively, functionalization can occur on a pre-formed indazole ring. For example, a 5-bromo-1H-indazol-3-amine can undergo a Suzuki coupling reaction with a suitable boronic acid ester to introduce various substituents at the C-5 position. nih.gov While this is often used for more complex aryl groups, it demonstrates the principle of post-cyclization C-C bond formation. Direct methylation of the indazole ring is also possible, but often leads to mixtures of N-1 and N-2 alkylated products, making it less ideal for the regioselective synthesis of a C-methylated analog. googleapis.com
Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole. For most applications, the 1H-tautomer is the thermodynamically more stable and desired product. beilstein-journals.org The synthesis of 3-aminoindazoles from 2-halobenzonitriles and hydrazine generally yields the 1H-tautomer regioselectively. mdpi.com
However, when N-alkylation is performed on a 1H-indazole, a mixture of N-1 and N-2 alkylated regioisomers is often obtained. googleapis.com The ratio of these isomers is influenced by the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. beilstein-journals.org To circumvent this, regioselective synthesis often incorporates the N-substituent before the cyclization step, for example by using a substituted hydrazine like methylhydrazine. thieme-connect.com A recently developed N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines allows for the selective synthesis of all three tautomeric forms of indazoles, including 1H, 2H, and even 3H-indazoles, by varying the substitution on the precursor amines. organic-chemistry.org
| Method | Control Factor | Outcome |
| Cyclization of 2-halobenzonitrile with hydrazine | Inherent reaction mechanism | Favors 1H-indazol-3-amine tautomer mdpi.com |
| N-alkylation of 1H-indazole | Reaction conditions (base, solvent) | Mixture of N-1 and N-2 isomers beilstein-journals.org |
| Cyclization with substituted hydrazine (e.g., R-NHNH₂) | Choice of hydrazine reagent | Regioselective formation of N-1 or N-2 substituted indazoles thieme-connect.com |
| Oxidative cyclization of 2-aminomethyl-phenylamines | Substitution on precursor | Selective access to 1H, 2H, or 3H-indazoles organic-chemistry.org |
Catalytic Systems in the Synthesis of this compound
Catalysis plays an increasingly important role in modern organic synthesis, offering milder reaction conditions and improved efficiency for constructing heterocyclic systems like indazoles.
Copper-catalyzed reactions are prominent in indazole synthesis. The intramolecular Ullmann-type reaction, which converts an ortho-haloarylhydrazone to a 1H-indazole, is a key example of a Cu-mediated cyclization. thieme-connect.com This method is advantageous for its scalability and control over chemoselectivity.
More recently, other transition metals have been employed. Cobalt(III)-catalyzed C-H bond functionalization/addition/cyclization cascades have been developed for the synthesis of indazoles from azobenzenes and aldehydes. acs.org While this specific route may not be the most direct for this compound, it represents the frontier of catalytic C-H activation strategies for building the indazole core. Similarly, silver(I) has been used to mediate intramolecular oxidative C–H amination to construct a range of 3-substituted 1H-indazoles. nih.gov These catalytic methods often provide access to indazole derivatives that are difficult to synthesize through more traditional means.
Transition Metal-Mediated Transformations (e.g., Copper and Palladium Catalysis)
Transition metal catalysis offers powerful tools for the construction of the indazole core, enabling reactions that are often difficult to achieve through classical methods. Palladium and copper catalysts are particularly prominent in this area.
A general and efficient two-step synthesis for substituted 3-aminoindazoles utilizes a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with corresponding 2-bromobenzonitriles. organic-chemistry.org This is followed by an acidic deprotection and cyclization sequence to yield the desired 3-aminoindazole. organic-chemistry.org This method provides a viable alternative to traditional SNAr reactions of hydrazines with o-fluorobenzonitriles. organic-chemistry.org For the synthesis of this compound, the starting material would be 2-bromo-5-methylbenzonitrile.
Copper-catalyzed reactions are also widely employed. One notable method is the intramolecular N-arylation of o-haloarylhydrazones. nih.gov A process development study for a fluorinated 1H-indazole highlighted a copper-catalyzed intramolecular Ullmann cyclization as the key step. acs.org This approach, while effective, can present challenges related to reactivity and thermal safety, necessitating careful optimization. acs.org Another copper-promoted method involves the oxidative intramolecular C-H amination of hydrazones, which proceeds under mild conditions. researchgate.net Furthermore, copper(I) oxide nanoparticles have been used to catalyze the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to form 2H-indazoles. organic-chemistry.org
Rhodium has also been used in conjunction with copper. For instance, a Rh(III)/Cu(II)-catalyzed sequential C–H bond activation and intramolecular cascade annulation has been established for the synthesis of 1H-indazoles. nih.gov
| Catalyst System | Reaction Type | Starting Materials (for 5-methyl analog) | Key Features |
| Palladium | Intermolecular Arylation / Cyclization | 2-bromo-5-methylbenzonitrile, Benzophenone hydrazone | General, efficient, avoids SNAr conditions. organic-chemistry.org |
| Copper | Intramolecular Ullmann Cyclization | Hydrazone of 2-halo-5-methylbenzaldehyde | Key step in multi-step synthesis, requires optimization. acs.org |
| Copper | Oxidative Intramolecular C-H Amination | Hydrazones | Mild reaction conditions. researchgate.net |
| Rhodium/Copper | C-H Activation / Annulation | Imidates, Nitrosobenzenes | Sequential bond formation. nih.gov |
Metal-Free Synthetic Approaches for Indazole Scaffolds
To circumvent the cost and potential toxicity associated with residual metals, metal-free synthetic strategies for indazole scaffolds have gained significant attention. These methods often rely on different activation modes to facilitate cyclization.
One prominent metal-free approach involves the [3+2] cycloaddition of arynes with hydrazones. nih.gov Arynes, highly reactive intermediates, can be generated from o-(trimethylsilyl)aryl triflates and react with various hydrazones to form the indazole ring system under mild conditions. organic-chemistry.orgnih.gov This method is versatile and accommodates a range of substituents. nih.gov
Another strategy is the reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives. organic-chemistry.org This one-pot, metal-free reaction is operationally simple, tolerant of air and moisture, and demonstrates broad functional group compatibility, affording indazoles in very good yields. organic-chemistry.org
Furthermore, the synthesis of 1H-indazoles can be achieved from o-aminobenzoximes through selective activation of the oxime. This reaction proceeds under mild conditions using methanesulfonyl chloride and triethylamine (B128534) and is amenable to scale-up.
| Method | Key Reagents | Reaction Type | Advantages |
| Aryne Cycloaddition | o-(trimethylsilyl)aryl triflates, Hydrazones | [3+2] Cycloaddition | Mild conditions, high efficiency. organic-chemistry.orgnih.gov |
| From Aminophenones | 2-Aminophenones, Hydroxylamine derivatives | Condensation / Cyclization | One-pot, operationally simple, air/moisture insensitive. organic-chemistry.org |
| From Aminobenzoximes | o-Aminobenzoximes, MsCl, Et3N | Intramolecular Cyclization | Mild conditions, scalable. |
Optimization and Scale-Up Considerations for this compound Production
The transition from laboratory-scale synthesis to large-scale production of this compound requires careful consideration of reaction parameters and purification strategies to ensure safety, efficiency, cost-effectiveness, and high purity of the final product.
Reaction Condition Parameter Tuning for Yield and Purity
Optimizing reaction conditions is crucial for maximizing yield and minimizing the formation of impurities. For transition metal-catalyzed reactions, such as the Ullmann cyclization, several factors are critical. A study on a similar indazole synthesis found that the choice of base, its stoichiometry, and the reaction temperature were paramount. acs.org High-throughput screening and statistical modeling can be employed to efficiently explore the parameter space and identify optimal conditions that balance reactivity with safety, mitigating potential thermal hazards. acs.org For palladium-catalyzed couplings, ligand selection, catalyst loading, and solvent systems are key variables that need to be fine-tuned.
In a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a related intermediate, optimization focused on achieving regioselectivity in both a bromination and a subsequent cyclization step. mdpi.com The choice of solvent (e.g., 2-MeTHF) was found to be critical in directing the regioselective cyclization with hydrazine to favor the desired 3-aminoindazole isomer. mdpi.com Such solvent screening is a common and effective optimization strategy.
The table below summarizes key parameters that are typically tuned during the optimization of indazole syntheses.
| Parameter | Influence On | Typical Considerations |
| Solvent | Reaction rate, selectivity, solubility, work-up | Polarity, boiling point, miscibility with reagents. mdpi.com |
| Temperature | Reaction rate, side reactions, thermal safety | Balancing reaction kinetics against impurity formation and potential exotherms. acs.org |
| Base | Catalyst activity, reaction pathway | Strength (pKa), stoichiometry, solubility. acs.org |
| Catalyst/Ligand | Reaction efficiency, selectivity | Loading percentage, type of metal and ligand for cross-coupling reactions. |
| Reagent Stoichiometry | Conversion, impurity profile | Using slight excess of one reagent to drive reaction to completion vs. cost and purification challenges. |
Chromatographic and Other Purification Strategies
The purification of the final product is a critical step in ensuring it meets the required quality standards. For amine-containing compounds like this compound, purification can be challenging due to their basic nature.
Flash column chromatography on silica (B1680970) gel is a standard laboratory-scale purification technique. However, the acidic nature of silica can lead to poor separation, peak tailing, and even degradation of basic amines. biotage.com To overcome this, several strategies can be employed:
Mobile Phase Modification: Adding a small amount of a competing amine, such as triethylamine or ammonium (B1175870) hydroxide, to the eluent (e.g., DCM/MeOH) can neutralize the acidic silanol (B1196071) groups on the silica surface, improving peak shape and recovery. biotage.com
Alternative Stationary Phases: Using amine-functionalized silica or alumina (B75360) can provide a more inert surface for the separation of basic compounds. biotage.com
Reversed-Phase Chromatography: This technique can be effective, particularly when the mobile phase pH is adjusted to be alkaline (two pH units above the amine's pKa), which keeps the amine in its neutral, more retentive form. biotage.com
For large-scale production, chromatography is often avoided due to high cost and solvent consumption. Alternative methods are preferred:
Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solids at scale. The challenge lies in finding a suitable solvent or solvent system that provides good recovery of the desired compound with high purity.
Slurrying: A practical, large-scale synthesis of a related 3-aminoindazole successfully used a simple slurry in a methanol/water mixture to isolate the desired isomer with high purity (96-98%), completely avoiding the need for column chromatography. mdpi.com
Distillation: While not applicable to many high-melting solids, specialized techniques like steam distillation have been successfully used to purify indazole products at scale, particularly when impurities are non-volatile. acs.org
| Purification Method | Scale | Advantages | Disadvantages |
| Flash Chromatography | Laboratory | High resolution, versatile | Costly, high solvent use, challenging for basic amines on silica. biotage.com |
| Crystallization | Laboratory & Industrial | Cost-effective, high purity achievable | Requires screening for suitable solvents, potential for yield loss. |
| Slurrying/Washing | Industrial | Simple, scalable, avoids chromatography | Lower purification power than crystallization, dependent on impurity solubility. mdpi.com |
| Distillation | Industrial | Effective for volatile compounds | Not suitable for non-volatile solids, can have thermal stability issues. acs.org |
Chemical Reactivity and Transformative Chemistry of 5 Methyl 1h Indazol 3 Amine
Fundamental Reactivity of the 5-Methyl-1H-indazol-3-amine Nucleus
The chemical behavior of this compound is dictated by the interplay of the pyrazole (B372694) and benzene (B151609) rings, along with the influence of the amino and methyl substituents.
Electrophilic and Nucleophilic Reactions on the Indazole Ring
The indazole ring system can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents and reaction conditions.
Electrophilic Aromatic Substitution: The electron-donating nature of the amino and methyl groups generally activates the benzene portion of the indazole ring towards electrophilic attack. However, the pyrazole ring is relatively electron-deficient. The N1 and N2 positions of the pyrazole ring are susceptible to alkylation, a common strategy for derivatization. Direct C3-functionalization of indazoles is less common due to the lower nucleophilicity of this position. nih.gov An "umpolung" strategy, where the indazole is made electrophilic, can be employed to achieve C3-allylation. nih.gov
Nucleophilic Reactions: While less common, nucleophilic attack on the indazole ring can occur, particularly if the ring is activated by electron-withdrawing groups or under specific reaction conditions.
Reactivity of the Amine Functionality at C3
The primary amine group at the C3 position is a key site for a variety of chemical transformations. libretexts.org Its reactivity is analogous to that of other aromatic amines.
Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic character to the amine group. libretexts.orgmsu.edu It readily reacts with acids to form ammonium (B1175870) salts. As a nucleophile, it can participate in reactions with a range of electrophiles. libretexts.orgmsu.edu
Acylation and Sulfonylation: The amine group can be readily acylated with acid chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are often used to protect the amine group or to introduce new functional moieties.
Alkylation: Alkylation of the C3-amine can occur, but over-alkylation to form secondary and tertiary amines, or even quaternary ammonium salts, is a potential side reaction. msu.edu
Diazotization: Like other primary aromatic amines, the C3-amino group can undergo diazotization upon treatment with nitrous acid to form a diazonium salt. These intermediates are highly versatile and can be subjected to a variety of subsequent reactions, such as Sandmeyer-type reactions, to introduce a wide range of substituents at the C3 position.
Reactivity of the Methyl Group at C5
The methyl group at the C5 position is generally less reactive than the other functional groups in the molecule. However, under certain conditions, it can be functionalized.
Oxidation: Strong oxidizing agents can potentially oxidize the methyl group to a carboxylic acid.
Halogenation: Radical halogenation of the methyl group is a possibility, though it may require harsh conditions and could lead to a mixture of products.
Deprotonation: While challenging, it may be possible to deprotonate the methyl group using a very strong base to generate a carbanion, which could then react with an electrophile. This type of reaction has been demonstrated for the methyl group of 2-methylindole. rsc.org
Derivatization and Scaffold Expansion Strategies Utilizing this compound
The inherent reactivity of this compound makes it an excellent starting material for the synthesis of more complex molecules through various derivatization and scaffold expansion strategies.
Cross-Coupling Methodologies for Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to modify the indazole scaffold. nih.gov
Suzuki Coupling: To utilize Suzuki coupling, the this compound would first need to be converted to a halide or triflate derivative. For instance, a bromo-substituted derivative like 5-bromo-1H-indazol-3-amine can be coupled with various boronic acids or esters to introduce a wide range of aryl or vinyl substituents at the C5 position. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. The amino group of this compound can be coupled with aryl halides or triflates to generate N-arylated derivatives.
Heck and Sonogashira Couplings: Similar to the Suzuki coupling, these reactions would require prior halogenation of the indazole ring to introduce alkenyl and alkynyl groups, respectively.
Table 1: Examples of Cross-Coupling Reactions on Indazole Derivatives
| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Suzuki Coupling | 5-Bromo-1H-indazol-3-amine, Arylboronic acid | Pd catalyst, base | 5-Aryl-1H-indazol-3-amine |
Annulation and Cyclization Reactions to Form Fused Systems
Annulation and cyclization reactions are key strategies for building fused heterocyclic systems, which often exhibit interesting biological properties.
Intramolecular Cyclizations: Derivatives of this compound can be designed to undergo intramolecular cyclization to form new rings. For example, if a suitable side chain is introduced at the N1 or C3 position, it can be induced to react with another part of the molecule to form a fused ring system.
Intermolecular Cycloadditions: The indazole ring itself can potentially participate in cycloaddition reactions, although this is less common. More frequently, functional groups attached to the indazole core are involved in such reactions.
Condensation Reactions: The C3-amino group, in conjunction with a suitably positioned carbonyl group or other electrophilic center on a reaction partner, can participate in condensation reactions to form fused heterocyclic systems such as pyrazolo[1,5-a]quinazolines. rsc.org
Table 2: Examples of Fused Systems from Indazole Derivatives
| Reaction Type | Starting Material Derivative | Reagent | Fused System Formed |
|---|
Condensation and Imine Formation with the Amine Group
The primary amine group at the C3 position of the this compound scaffold is a key functional handle for a variety of chemical transformations. One of the most fundamental reactions involving this group is its condensation with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.orglibretexts.org This reaction is a classic example of nucleophilic addition to a carbonyl group followed by elimination of a water molecule. masterorganicchemistry.comyoutube.com
The formation of imines is a reversible process. libretexts.orglibretexts.org To drive the reaction toward the product side, it is common practice to remove the water that is formed, often by using a dehydrating agent or azeotropic distillation. operachem.com The pH of the reaction medium must be carefully controlled; the reaction rate is generally optimal around a pH of 5. libretexts.orglibretexts.org At lower pH values, the amine nucleophile becomes protonated and non-nucleophilic, while at higher pH values, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.orglibretexts.org
This reactivity allows for the straightforward modification of this compound, introducing a wide variety of substituents onto the nitrogen atom via the carbonyl component. The resulting Schiff bases can be stable compounds themselves or serve as intermediates for further reactions, such as reduction to secondary amines.
| Reactant (Aldehyde/Ketone) | Product (Schiff Base) | Typical Conditions |
|---|---|---|
| Benzaldehyde | (E)-N-benzylidene-5-methyl-1H-indazol-3-amine | Acid catalyst (e.g., acetic acid), solvent (e.g., ethanol), heat, removal of water libretexts.orgoperachem.com |
| Acetone | N-((E)-propan-2-ylidene)-5-methyl-1H-indazol-3-amine | Acid catalyst, solvent (e.g., methanol), reflux libretexts.orgoperachem.com |
| Cyclohexanone | (E)-N-cyclohexylidene-5-methyl-1H-indazol-3-amine | Acid catalyst (e.g., glacial acetic acid), 60-80°C operachem.com |
Directed C-H Functionalization Approaches on Related Indazoles
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds like indazole, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net While specific C-H functionalization studies on this compound are not extensively detailed, a wealth of research on related indazole systems demonstrates the feasibility and versatility of this approach. These reactions typically employ transition metal catalysts, such as rhodium (Rh), palladium (Pd), or manganese (Mn), to selectively activate and transform C-H bonds into new C-C or C-heteroatom bonds. nih.govmdpi.comrsc.org
A common strategy involves the use of a directing group, which is a functional group on the indazole scaffold that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond and thereby ensuring high regioselectivity. nih.govyoutube.com For N-substituted indazoles, such as 2-arylindazoles, the aryl group itself can act as a directing group, facilitating functionalization at the ortho position of the aryl substituent. nih.govacs.org For instance, manganese(I)-catalyzed ortho-C–H alkenylation of 2-arylindazoles has been successfully performed in aqueous media. nih.gov Similarly, Rh(III) catalysis has been used for the C-H bond addition of azobenzenes to aldehydes to synthesize N-aryl-2H-indazoles. acs.org
Functionalization of the indazole core itself often requires the installation of a specific directing group. Researchers have developed methods for the regioselective C7 functionalization of 1H-indazoles by installing directing groups at the N1 position. nih.gov The choice of catalyst and directing group is crucial for controlling the site of reaction. For example, Rh(III) catalysts have been widely exploited for C-H activation and subsequent annulation reactions to build complex indazole derivatives. mdpi.comrsc.org These methods allow for the introduction of various functional groups, including alkyl, aryl, and alkenyl moieties, onto the indazole framework.
The presence of the methyl group at C5 and the amine group at C3 on the target molecule would be expected to influence the electronic properties and steric environment of the indazole ring, potentially affecting the reactivity and regioselectivity of C-H functionalization reactions.
| Indazole Substrate | Catalyst System | Position Functionalized | Transformation | Reference |
|---|---|---|---|---|
| 2-Arylindazole | Mn(I) | ortho-C-H of aryl group | Alkenylation | nih.gov |
| Azobenzene (forms N-aryl-2H-indazole) | Rh(III) / AgSbF6 | ortho-C-H of azobenzene | Annulation with aldehydes | mdpi.comacs.org |
| 1H-Indazole with N1-directing group | Rh(III) | C7 | Olefination | nih.gov |
| Arylhydrazines (forms 1H-indazole) | Rh(III) / AgSbF6 / Zn(OAc)2 | ortho-C-H of arylhydrazine | Annulation with alkynes | mdpi.com |
| Phthalazinones | Rh(III) | ortho-C-H | Annulation with allenes | rsc.org |
Role of 5 Methyl 1h Indazol 3 Amine As a Synthetic Building Block in Advanced Chemical Research
Construction of Complex Heterocyclic Architectures
The unique structure of 5-Methyl-1H-indazol-3-amine, possessing both a nucleophilic exocyclic amino group and endocyclic nitrogen atoms, makes it an ideal precursor for constructing fused heterocyclic systems. A primary synthetic route involves the cyclocondensation reaction of the 3-aminoindazole moiety with 1,3-biselectrophilic compounds. mdpi.com This reaction builds a new ring onto the indazole core, leading to diverse and complex molecular architectures.
One of the most significant applications is in the synthesis of pyrazolo[1,5-a]pyrimidines . This is typically achieved through the reaction of 3-aminoindazoles with β-dicarbonyl compounds, β-enaminones, or β-ketonitriles. mdpi.comnih.gov For instance, the condensation of 3-amino-1H-pyrazoles with various cyclic β-dicarbonyl compounds leads to the formation of fused pyrazolo[1,5-a]pyrimidines. nih.gov This method allows for the introduction of diverse functional groups, which can significantly alter the biological activity of the resulting molecules. nih.gov Multicomponent reactions, which involve combining three or more reactants in a single step, are also employed to efficiently generate these scaffolds. nih.govnih.gov
Another important class of compounds synthesized from this building block are pyrimido[1,2-b]indazoles . These can be formed through a cascade reaction involving substituted 1H-indazol-3-amines, aromatic aldehydes, and 3-oxo-3-arylpropanenitriles under metal-free conditions. nih.gov The reaction proceeds via a 6-endo-dig cyclization to yield the fused tricyclic system. nih.gov Trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives have also been synthesized through the cyclocondensation of 3-aminoindazoles with ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.com
Furthermore, this compound is a precursor for triazolopyrimidine derivatives. researchgate.netresearchgate.net These are typically synthesized through multicomponent reactions involving 3-aminotriazoles (structurally related to 3-aminoindazoles), aldehydes, and active methylene (B1212753) compounds. researchgate.net The resulting triazolopyrimidine core is a recognized pharmacophore in medicinal chemistry. researchgate.net
Future Directions and Emerging Research Avenues in 5 Methyl 1h Indazol 3 Amine Chemistry
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of indazole derivatives is evolving, with a strong emphasis on efficiency, safety, and environmental responsibility, aligning with the principles of green chemistry. Future research concerning 5-Methyl-1H-indazol-3-amine is expected to move beyond traditional multi-step processes, which often require harsh conditions and generate significant waste.
Furthermore, the development of one-pot and cascade reactions represents a significant step forward. An efficient metal-free cascade reaction for synthesizing pyrimido[1,2-b]indazole-3-carbonitrile derivatives has been reported using 1H-indazol-3-amine, aromatic aldehydes, and other reagents in ethanol. researchgate.net This approach, characterized by its operational simplicity and high yields, could be adapted for this compound to rapidly build molecular complexity. researchgate.net The use of water as a solvent, as demonstrated in the catalyst-free synthesis of other nitrogen-containing heterocycles, presents another green alternative that minimizes reliance on volatile organic compounds. researchgate.net
| Synthetic Strategy | Key Features | Potential Application to this compound | Reference |
| Regioselective Cyclization | Starts from inexpensive benzonitriles; avoids chromatography. | Economical, large-scale production from 2-halo-5-methylbenzonitrile. | mdpi.com |
| One-Pot Cascade Reactions | Metal-free conditions; builds complex molecules efficiently. | Rapid synthesis of fused heterocyclic systems from this compound. | researchgate.net |
| Rh(III)-Catalyzed Synthesis | C-H activation for novel bond formation. | Creation of succinimide-linked indazol-3-ols with high efficiency. | acs.org |
| Green Chemistry Approaches | Use of eco-friendly solvents like water or ethanol; catalyst-free conditions. | Reduced environmental impact and simplified work-up procedures. | researchgate.netscirp.org |
Exploration of Unprecedented Chemical Transformations and Reactivity Modes
Beyond its role as a scaffold, researchers are beginning to explore the unique reactivity of the 1H-indazol-3-amine core to forge novel molecular architectures. A key future direction lies in harnessing its multiple nucleophilic sites for divergent synthesis, where reaction conditions can be tuned to selectively produce different structural isomers from the same set of starting materials.
A recent breakthrough demonstrated an oxidant-controlled divergent synthesis of pyrrolidone-fused pyrimido[1,2-b]indazoles. rsc.org This reaction, which uses 1H-indazol-3-amine, aryl methyl ketones, and 2-benzoylacetanilides, can be steered to form two distinct isomeric products by the choice of oxidant (I2 or Na2S2O8). rsc.org This strategy, which forms three C-N bonds and one C-C bond in a single pot, showcases a sophisticated level of control over reactivity that could be applied to this compound to generate libraries of complex, nitrogen-rich heterocycles. rsc.org The study found that 5-Me substituted 1H-indazol-3-amines proceed smoothly in this type of transformation. rsc.org
The development of cascade reactions that are otherwise difficult to achieve is another promising frontier. Metal-free cascade reactions have been developed to synthesize novel pyrimido[1,2-b]indazole-3-carbonitrile derivatives from 1H-indazol-3-amine and other simple precursors. researchgate.net These transformations highlight the potential of the indazole amine to participate in complex, multi-step sequences under mild conditions, opening doors to previously inaccessible chemical space.
Advanced Applications in Materials Science and Chemical Sensing
While the primary focus of indazole research has been pharmaceutical, the unique electronic and structural properties of the indazole ring suggest significant potential in materials science and chemical sensing. Future research on this compound is poised to explore these non-medical applications.
The indazole scaffold is being investigated for its utility in developing advanced materials such as luminescent probes and energetic materials. evitachem.com The rigid, aromatic system can be functionalized to tune its photophysical properties, making derivatives of this compound candidates for organic light-emitting diodes (OLEDs) or fluorescent sensors.
Another emerging application is in the field of corrosion inhibition. Theoretical studies using Density Functional Theory (DFT) have been conducted on various indazole derivatives to evaluate their potential as corrosion inhibitors for metals. dergipark.org.tr These studies calculate global reactivity parameters to predict the efficiency with which the molecules can adsorb onto a metal surface and protect it from corrosion. dergipark.org.tr The presence of nitrogen atoms and the aromatic ring in this compound makes it an excellent candidate for such applications, offering a potential eco-friendly alternative to conventional toxic inhibitors.
Synergistic Integration of Computational and Experimental Approaches in Indazole Research
The synergy between computational modeling and experimental synthesis is becoming indispensable in modern chemical research. For this compound, this integrated approach is set to accelerate discovery in all the areas mentioned above.
Density Functional Theory (DFT) calculations are now routinely used to predict the outcomes of chemical reactions and to understand the electronic properties of molecules. dergipark.org.trnih.gov For instance, DFT can be used to calculate the relative stabilities of different isomers, such as N1- versus N2-substituted indazoles, thereby guiding the design of regioselective synthetic methods. nih.gov In a study on the reaction of indazoles with formaldehyde, B3LYP/6-311++G(d,p) calculations correctly predicted that the 1-substituted isomer is significantly more stable than the 2-substituted one. nih.gov
Computational tools are also vital for predicting how indazole derivatives will behave in specific applications. In materials science, quantum chemical calculations can predict properties relevant to corrosion inhibition, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and chemical hardness. dergipark.org.tr In drug discovery, molecular docking studies predict the binding affinity and orientation of indazole derivatives within the active sites of target proteins, allowing for the rational design of more potent and selective molecules. nih.govrsc.org These in silico predictions provide crucial insights that help prioritize experimental efforts, saving time and resources.
| Computational Method | Application in Indazole Research | Predicted Parameters | Reference |
| Density Functional Theory (DFT) | Predicts reactivity, stability, and spectroscopic properties. | HOMO-LUMO energy gap, electrostatic potential, geometrical optimization. | dergipark.org.trnih.govrsc.org |
| Molecular Docking | Simulates the interaction between a ligand and a target protein. | Binding energy, binding pose, key intermolecular interactions. | nih.govrsc.orgresearchgate.net |
| GIAO (Gauge-Invariant Atomic Orbital) | Calculates NMR chemical shifts to aid in structure elucidation. | Absolute shielding constants for 13C and 15N nuclei. | nih.gov |
| Molecular Dynamics (MD) Simulations | Evaluates the stability of ligand-protein complexes over time. | Conformational changes, stability of binding interactions. | nih.gov |
This synergistic loop—where computational predictions guide experimental work, and experimental results validate and refine computational models—is the future of chemical research and will be instrumental in unlocking the next generation of syntheses and applications for this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Methyl-1H-indazol-3-amine, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions. For example, refluxing 5-methyl-1H-pyrazol-3-amine with arylaldehydes in acetic acid catalyzed by p-toluenesulfonic acid (p-TSA) can yield indazole derivatives . To improve yield, optimize stoichiometry (e.g., 1.1 equiv of aldehyde), and employ ionic solvents like 1-butyl-3-methylimidazolium bromide for regioselectivity . Purification via recrystallization (DMF/acetic acid) is critical to isolate high-purity products .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to verify methyl group positions and amine proton environments. For example, the methyl group at position 5 appears as a singlet (~2.5 ppm), while NH protons resonate as broad peaks (~5-6 ppm) .
- HPLC-MS : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry to confirm molecular weight (e.g., m/z 148.1 for [M+H]) .
- FT-IR : Validate NH stretching vibrations (3300–3500 cm) and aromatic C=C bonds (1600 cm) .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological targets of this compound derivatives?
- Methodological Answer : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions. For example, dock this compound into the active site of α-glucosidase (PDB: 2ZE0) to predict binding affinity. Validate predictions with in vitro enzymatic assays (e.g., IC determination using p-nitrophenyl glucopyranoside hydrolysis) . Adjust protonation states with Epik and apply Prime-MM/GBSA for binding energy refinement .
Q. What strategies are effective in resolving contradictions between in vitro enzyme inhibition data and cellular assay results for indazole derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., α-glucosidase inhibition vs. cellular glucose uptake assays) to identify confounding factors like membrane permeability or off-target effects .
- Validation Experiments : Use CRISPR-edited cell lines to knock out putative targets and assess rescue effects. For example, if cellular activity persists after α-glucosidase knockout, investigate alternative pathways (e.g., AMPK activation) .
- Pharmacokinetic Profiling : Measure compound stability in cell media (e.g., via LC-MS) to rule out degradation as a cause of discrepancy .
Q. How does the substitution pattern on the indazole ring influence pharmacokinetic properties, and what in silico tools are used to model these effects?
- Methodological Answer :
- QSAR Modeling : Use MOE or Dragon descriptors to correlate substituent electronic parameters (e.g., Hammett σ) with logP and bioavailability. For example, electron-withdrawing groups (e.g., Br at position 5) enhance metabolic stability but reduce solubility .
- ADMET Prediction : Employ SwissADME or ADMETlab to simulate absorption (Caco-2 permeability) and cytochrome P450 inhibition profiles. Methyl groups at position 3 may reduce CYP2D6 affinity, minimizing drug-drug interactions .
Q. What crystallographic challenges arise when determining the structure of this compound, and how can SHELX software be employed to address them?
- Methodological Answer : Challenges include disorder in the methyl group or amine protons. Use SHELXL for refinement:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
